

3-Bromo-4-nitroindole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-nitroindole

Cat. No.: B139827

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroindole is a halogenated and nitrated indole derivative. While specific details regarding its initial discovery and developmental history are not extensively documented in readily available scientific literature, its structural features make it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom at the 3-position and the nitro group at the 4-position of the indole ring provides two reactive sites for further chemical modifications. This guide outlines the key chemical properties, a plausible synthetic pathway, and the potential applications of **3-Bromo-4-nitroindole** in research and development.

Chemical and Physical Properties

3-Bromo-4-nitroindole is a solid at room temperature and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes its key chemical and physical properties.

Property	Value	Source(s)
CAS Number	126807-08-7	[1]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	241.04 g/mol	[1]
Purity	Typically ≥97%	[1]
Appearance	Not specified (likely a solid)	
Storage Conditions	2-8 °C	[1]
Shipping Conditions	Room temperature	[1]

Plausible Synthetic Route

While the specific historical synthesis of **3-Bromo-4-nitroindole** is not well-documented, a logical and plausible synthetic route can be proposed based on established methods for the synthesis and functionalization of indoles. This two-step process involves the initial synthesis of the precursor, 4-nitroindole, followed by its regioselective bromination at the 3-position.

Step 1: Synthesis of 4-Nitroindole

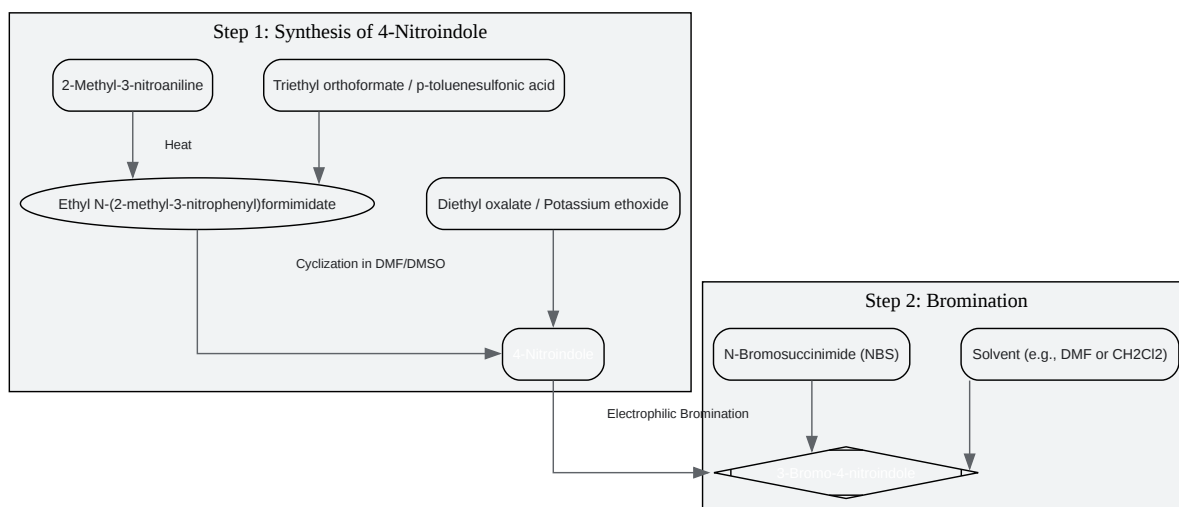
The synthesis of 4-nitroindole can be achieved from 2-methyl-3-nitroaniline through a reaction with triethyl orthoformate to form an intermediate imidate ester, followed by cyclization.[2]

Step 2: Bromination of 4-Nitroindole

The second step involves the electrophilic bromination of 4-nitroindole. The indole ring is highly reactive towards electrophiles at the C3 position. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of indoles at this position.[3][4][5]

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **3-Bromo-4-nitroindole**.



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Caption: Proposed two-step synthesis of **3-Bromo-4-nitroindole**.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Synthesis of 4-Nitroindole

This procedure is adapted from a known method for synthesizing 4-nitroindoles.[2]

Materials:

Reagent	Molar Mass (g/mol)	Amount (mol)	Volume/Mass
2-Methyl-3-nitroaniline	152.15	1.0	152 g
Triethyl orthoformate	148.20	1.35	200 g
p-Toluenesulfonic acid	172.20	catalytic	1 g
Diethyl oxalate	146.14	0.15	22 g
Potassium ethoxide	84.16	0.13	11 g
Dimethylformamide (DMF)	73.09	-	50 mL
Dimethyl sulfoxide (DMSO)	78.13	-	75 mL

Procedure:

- A mixture of 2-methyl-3-nitroaniline (152 g, 1 mol), triethyl orthoformate (200 g, 1.35 mol), and p-toluenesulfonic acid (1 g) is heated to 120°C.
- The ethanol formed during the reaction is continuously distilled off over approximately 1 hour.
- The resulting intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is isolated by fractional vacuum distillation.
- In a separate beaker, potassium ethoxide (11 g, 0.13 mol) is added to a cooled solution of diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide (50 mL) with vigorous stirring.
- This solution is immediately added to a solution of the intermediate imidate ester (20.8 g, 0.10 mol) in dry dimethyl sulfoxide (75 mL).
- The resulting deep-red solution is stirred for 1 hour at approximately 40°C.
- The reaction mixture is then poured into water, leading to the precipitation of 4-nitroindole.

- The solid product is collected by filtration and dried. It can be further purified by sublimation or recrystallization.[2]

Synthesis of 3-Bromo-4-nitroindole

This is a general procedure for the bromination of an indole at the 3-position.

Materials:

Reagent	Molar Mass (g/mol)	Amount (mol)	Mass
4-Nitroindole	162.15	1.0	16.2 g
N-Bromosuccinimide (NBS)	177.98	1.05	18.7 g
Dimethylformamide (DMF)	73.09	-	-

Procedure:

- 4-Nitroindole (16.2 g, 0.1 mol) is dissolved in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
- The solution is cooled in an ice bath to 0°C.
- N-Bromosuccinimide (18.7 g, 0.105 mol) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.
- The reaction is stirred at 0°C for a specified time (e.g., 1-2 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- Upon completion, the reaction mixture is quenched with a reducing agent such as sodium thiosulfate solution to destroy any unreacted bromine.
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

While specific, published spectroscopic data for **3-Bromo-4-nitroindole** is not readily available, the following are predicted characteristic signals based on its structure and data for analogous compounds.

Spectroscopy	Predicted Chemical Shifts/Signals
^1H NMR	Aromatic protons on the benzene ring (likely in the range of 7.0-8.5 ppm), a proton at the C2 position of the indole ring (likely a singlet around 7.5-8.0 ppm), and a broad singlet for the N-H proton (variable, likely > 10 ppm).
^{13}C NMR	Signals for the eight carbon atoms of the indole ring, with characteristic shifts for the carbon bearing the bromine (C3), the carbon bearing the nitro group (C4), and the other aromatic carbons.
IR (cm^{-1})	Characteristic peaks for N-H stretching (around $3300\text{-}3400\text{ cm}^{-1}$), C-H aromatic stretching (around $3000\text{-}3100\text{ cm}^{-1}$), N-O stretching of the nitro group (strong absorptions around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$), and C-Br stretching (in the fingerprint region).
Mass Spec	A molecular ion peak (M^+) corresponding to the molecular weight of 241.04, along with a characteristic isotopic pattern for a bromine-containing compound (M^+ and $\text{M}+2$ peaks of nearly equal intensity).

Applications in Research and Drug Development

3-Bromo-4-nitroindole is primarily utilized as a building block in organic synthesis. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized. This dual functionality makes **3-Bromo-4-nitroindole** a versatile intermediate for the synthesis of more complex indole derivatives with potential biological activity. Substituted indoles are a common motif in many pharmaceuticals and bioactive natural products.

Safety Information

Detailed toxicological data for **3-Bromo-4-nitroindole** is not readily available. As with all laboratory chemicals, it should be handled with care. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.^{[6][7]}

Conclusion

3-Bromo-4-nitroindole, while not having a well-documented history of discovery, represents a potentially useful and versatile intermediate for organic synthesis. Its synthesis can be plausibly achieved through a two-step process involving the formation of 4-nitroindole followed by regioselective bromination. The presence of two distinct functional groups allows for a range of chemical transformations, making it a valuable starting material for the development of novel indole-based compounds for applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted.

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